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molecular formula C12H19O6PS B016672 (Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate CAS No. 31618-90-3

(Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate

Cat. No. B016672
M. Wt: 322.32 g/mol
InChI Key: UOEFFQWLRUBDME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08507463B2

Procedure details

To a reaction vessel containing inert atmosphere, e.g., nitrogen, was added diethyl phosphite, paraformaldehyde, triethylamine and toluene, the mixture was heated for 4-8 hours until TLC showing no diethyl phosphate remaining. After cooling to below 0° C., to the mixture was added a solution of p-toluenesulfonyl chloride toluene and triethylamine, after completion of the reaction, diethyl p-toluenesulfonyloxymethylphosphonate (C) was obtained;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
p-toluenesulfonyl chloride toluene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[P:1]([O-:8])([O:5][CH2:6][CH3:7])[O:2][CH2:3][CH3:4].C=O.P([O-])(OCC)([O:13][CH2:14]C)=O.C1(C)C=CC=CC=1.[C:27]1([CH3:37])[CH:32]=[CH:31][C:30]([S:33](Cl)(=[O:35])=[O:34])=[CH:29][CH:28]=1>C(N(CC)CC)C.C1(C)C=CC=CC=1>[C:27]1([CH3:37])[CH:32]=[CH:31][C:30]([S:33]([O:13][CH2:14][P:1](=[O:8])([O:5][CH2:6][CH3:7])[O:2][CH2:3][CH3:4])(=[O:35])=[O:34])=[CH:29][CH:28]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(OCC)(OCC)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(OCC)(OCC)[O-]
Step Three
Name
p-toluenesulfonyl chloride toluene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C.C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a reaction vessel containing inert atmosphere, e.g., nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated for 4-8 hours until TLC
Duration
6 (± 2) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to below 0° C., to the mixture
CUSTOM
Type
CUSTOM
Details
after completion of the reaction

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OCP(OCC)(OCC)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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